molecular formula C16H21N3OS B2513519 N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide CAS No. 1223745-27-4

N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B2513519
CAS No.: 1223745-27-4
M. Wt: 303.42
InChI Key: OGMHYDXECQOABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structure, which includes a cyanocycloheptyl group and a sulfanylacetamide moiety attached to a methylpyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Cyanocycloheptyl Intermediate: This step involves the reaction of cycloheptanone with a cyanating agent such as sodium cyanide under basic conditions to form the cyanocycloheptyl intermediate.

    Synthesis of the Sulfanylacetamide Moiety: The sulfanylacetamide group is synthesized by reacting 5-methylpyridine-2-thiol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling the cyanocycloheptyl intermediate with the sulfanylacetamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry

N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, this compound can be used to study the interactions of sulfanylacetamide derivatives with biological targets, potentially leading to the discovery of new bioactive molecules.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
  • N-(1-cyanocyclooctyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
  • N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide

Uniqueness

N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-6-7-15(18-10-13)21-11-14(20)19-16(12-17)8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHYDXECQOABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)SCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.